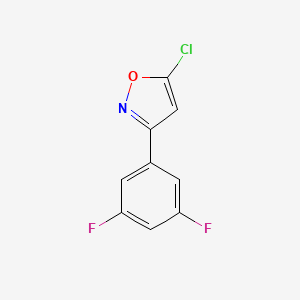

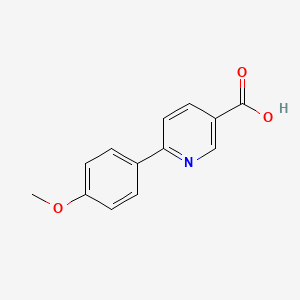

![molecular formula C5H3ClN4 B1320789 5-Cloro-3H-[1,2,3]triazolo[4,5-b]piridina CAS No. 73895-37-1](/img/structure/B1320789.png)

5-Cloro-3H-[1,2,3]triazolo[4,5-b]piridina

Descripción general

Descripción

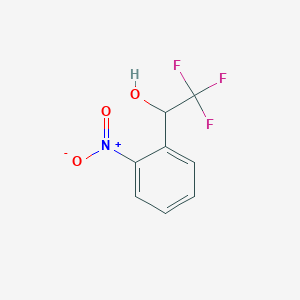

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados Bioactivos

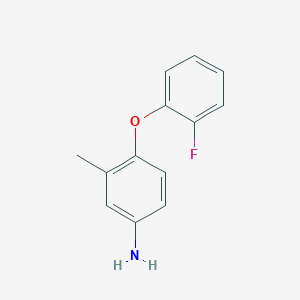

5-Cloro-3H-[1,2,3]triazolo[4,5-b]piridina: sirve como precursor en la síntesis de varios derivados bioactivos. Estos derivados exhiben una amplia gama de actividades biológicas, incluyendo propiedades vasodilatadoras, hipotensivas, hipoglucémicas, antiinflamatorias, analgésicas, antiasmáticas y antipiréticas . La versatilidad del compuesto para formar diferentes grupos funcionales lo convierte en un andamiaje valioso en la química medicinal.

Diseño de Fármacos y Química Medicinal

La similitud estructural de This compound con las bases del ADN como la adenina y la guanina mejora su potencial en el diseño de fármacos. Se encuentra en sustancias con actividades antituberculosas, antibacterianas, antifúngicas, antiinflamatorias y antimaláricas . Su incorporación en moléculas de fármacos puede mejorar la solubilidad, la polaridad, la lipofilia y la capacidad de enlace de hidrógeno, que son cruciales para la eficacia del fármaco.

Vasodilatadores y Agentes Hipotensores

Se han explorado los derivados de This compound para su uso como vasodilatadores y agentes hipotensores. Estos compuestos pueden ayudar a controlar la presión arterial y son de interés para el tratamiento de afecciones como la hipertensión .

Aplicaciones Antidiabéticas

Los derivados del compuesto también muestran promesa como agentes hipoglucémicos. Potencialmente se pueden utilizar para controlar los niveles de azúcar en sangre en pacientes diabéticos, proporcionando una nueva vía para los medicamentos antidiabéticos .

Propiedades Antiinflamatorias y Analgésicas

Con propiedades antiinflamatorias y analgésicas inherentes, los derivados de This compound podrían usarse en el desarrollo de nuevos medicamentos para el alivio del dolor. Ofrecen una vía para crear medicamentos que pueden aliviar el dolor y reducir la inflamación sin los efectos secundarios asociados con los AINE tradicionales .

Aplicaciones Antimicrobianas y Antifúngicas

El marco del compuesto es beneficioso para crear agentes antimicrobianos y antifúngicos. Sus derivados se pueden adaptar para combatir una variedad de patógenos bacterianos y fúngicos, abordando la creciente preocupación por la resistencia a los antibióticos .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have also indicated that 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as organ toxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. These findings are crucial for determining the therapeutic window and safe dosage levels for potential clinical applications .

Metabolic Pathways

5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine within tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

5-chloro-2H-triazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPQRGRUVTCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603035 | |

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73895-37-1 | |

| Record name | 5-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.